1,3-dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
1,3-dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound with a unique structure that includes a pyrimidinetrione core and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidinetrione core, followed by the introduction of the phenyl and pyrazinyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1,3-dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidinetrione derivatives and compounds with similar functional groups, such as:
- 1,3-dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione analogs
- Other pyrimidinetrione-based compounds
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1,3-dimethyl-5-[[4-[2-[methyl(pyrazin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-23(17-13-21-8-9-22-17)10-11-29-15-6-4-14(5-7-15)12-16-18(26)24(2)20(28)25(3)19(16)27/h4-9,12-13H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQJVVGVOQZFKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCCN(C)C3=NC=CN=C3)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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